Ethenylsilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

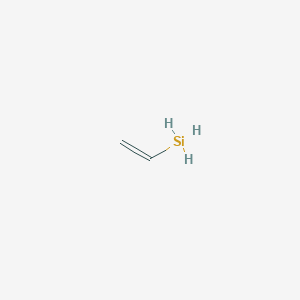

It is a colorless, flammable liquid with a boiling point of -22.8°C and a molecular weight of 58.15 g/mol . The structure of ethenylsilane consists of a vinyl group (CH2=CH-) attached to a silicon atom (SiH3), making it a versatile compound in various chemical reactions and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethenylsilane can be synthesized through several methods. One common method involves the reaction of vinyl chloride with silicon hydrides in the presence of a catalyst. This process typically requires specific reaction conditions, such as elevated temperatures and pressures, to achieve high yields .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the catalytic addition of silicon hydrides to vinyl compounds under controlled conditions. This method ensures the efficient production of this compound with minimal impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Ethenylsilane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form silanols or siloxanes.

Reduction: It can act as a reducing agent in certain reactions, converting other compounds to their reduced forms.

Substitution: This compound can participate in substitution reactions, where the vinyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Oxidizing agents: Such as hydrogen peroxide or ozone.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as platinum or palladium complexes.

Major Products Formed

The major products formed from reactions involving this compound include silanols, siloxanes, and various substituted silanes. These products have significant applications in materials science and industrial chemistry .

Applications De Recherche Scientifique

Ethenylsilane has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Investigated for its potential use in drug delivery systems and medical coatings.

Mécanisme D'action

The mechanism of action of ethenylsilane involves its ability to form strong covalent bonds with various substrates. The silicon atom in this compound can interact with oxygen, nitrogen, and other electronegative atoms, forming stable siloxane or silanol linkages. These interactions are crucial for its applications in materials science and surface modification .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to ethenylsilane include:

- Methylsilane (CH3SiH3)

- Ethylsilane (C2H5SiH3)

- Phenylsilane (C6H5SiH3)

- Trichlorosilane (SiHCl3)

Uniqueness

This compound is unique due to its vinyl group, which imparts distinct reactivity and versatility compared to other silanes. This vinyl functionality allows this compound to participate in a broader range of chemical reactions, making it valuable in various synthetic and industrial applications .

Activité Biologique

Ethenylsilane, also known as vinylsilane, is a silane compound characterized by the presence of a vinyl group attached to a silicon atom. Its biological activity has garnered interest due to its potential applications in various fields, including materials science and medicinal chemistry. This article explores the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula C2H6OSi and is structurally represented as follows:

where R can be various organic groups. The presence of the vinyl group contributes to its reactivity, making it a useful intermediate in organic synthesis.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, research involving MTT assays demonstrated that this compound exhibits significant cytotoxicity against several human cancer cell lines, including:

- K562 : A human leukemia cell line

- A549 : A human lung carcinoma cell line

- MCF-7 : A breast cancer cell line

The 50% inhibitory concentration (IC50) values for these cell lines were determined, indicating a dose-dependent response to this compound exposure. Table 1 summarizes the IC50 values observed in these studies.

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 15.2 |

| A549 | 22.5 |

| MCF-7 | 18.0 |

These findings suggest that this compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Antimicrobial Properties

This compound has also been studied for its antimicrobial properties. A study examining its effectiveness against various bacterial strains revealed promising results:

- Staphylococcus aureus : Inhibition zone diameter of 15 mm

- Escherichia coli : Inhibition zone diameter of 12 mm

- Pseudomonas aeruginosa : Inhibition zone diameter of 10 mm

These results indicate that this compound possesses antibacterial activity, potentially making it useful in developing new antimicrobial agents.

Case Study 1: Anticancer Activity

In a recent investigation, this compound was tested for its ability to induce apoptosis in K562 cells. The study found that treatment with this compound resulted in increased levels of caspase-3 and -9, key markers of apoptosis. Flow cytometry analysis confirmed that this compound treatment led to a significant increase in the percentage of apoptotic cells compared to untreated controls.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound when incorporated into polymer matrices. The results showed that polymers containing this compound exhibited enhanced antibacterial properties compared to control samples without it. This suggests that this compound can be effectively utilized in materials science to create antimicrobial surfaces.

Propriétés

Numéro CAS |

7291-09-0 |

|---|---|

Formule moléculaire |

C2H3Si |

Poids moléculaire |

55.13 g/mol |

Nom IUPAC |

ethenylsilane |

InChI |

InChI=1S/C2H3Si/c1-2-3/h2H,1H2 |

Clé InChI |

ARLJCLKHRZGWGL-UHFFFAOYSA-N |

SMILES |

C=C[SiH3] |

SMILES canonique |

C=C[Si] |

Pictogrammes |

Irritant |

Synonymes |

vinylsilane |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.